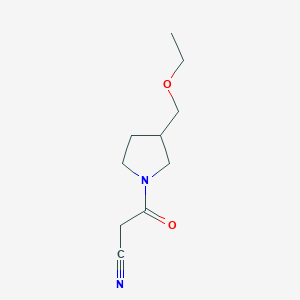

3-(3-(Etoxi-metil)pirrolidin-1-il)-3-oxopropano nitrilo

Descripción general

Descripción

The compound “3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The ethoxymethyl group attached to the pyrrolidine ring suggests the presence of an ether functional group. The compound also contains a nitrile group (-CN), which is a functional group known for its reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrrolidine ring substituted with an ethoxymethyl group and a propanenitrile group. The exact structure would depend on the locations of these substitutions on the pyrrolidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitrile group is known to undergo various reactions, including hydrolysis, reduction, and addition reactions. The ether group might be less reactive, but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a polar nitrile group could influence its solubility and boiling point .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

La pirrolidina es un andamiaje versátil para nuevos compuestos biológicamente activos. Es ampliamente utilizada por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Antiinflamatorio

Algunos derivados de pirrolidina han mostrado una actividad antiinflamatoria significativa. Por ejemplo, los derivados de pirrolidina inhibieron la COX-2 con valores de IC50 en el rango de 1–8 µM .

Antimicrobiano

El sistema acuoso de Lutrol® F127 que comprende N-metilpirrolidin-2-ona (NMP) mostró un efecto antimicrobiano contra S. aureus, E. coli y C. albicans de manera dependiente de la dosis .

Antiviral

Los derivados del indol, que pueden sintetizarse a partir de la pirrolidina, han mostrado actividad antiviral. Por ejemplo, se prepararon y se informó que los derivados del 6-amino-4-sustituidoalquilo-1H-indol-2-sustituidocarboxilato eran agentes antivirales .

Anticancerígeno

Los derivados del indol también poseen actividad anticancerígena. La introducción del núcleo del indol en compuestos medicinales que es un farmacoforo biológicamente activo lo convirtió en un importante compuesto heterocíclico con amplias actividades biológicas .

Antidiabético

Los derivados del indol han mostrado actividad antidiabética. La adición del núcleo del indol a los compuestos medicinales que es un farmacoforo biológicamente activo lo convirtió en un importante compuesto heterocíclico con amplias actividades biológicas .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many biologically active compounds .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It’s known that the stereochemistry and spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in lab experiments include its low cost, its availability, and its versatility. Additionally, 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is relatively easy to use and can be used to study a variety of biological processes. The main limitation of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

The potential future directions for 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile research include further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, and further exploration of its potential applications in drug development. Additionally, further research is needed to determine the optimal conditions for using 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in lab experiments, as well as to explore the potential for using 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in other areas such as agriculture and food science.

Análisis Bioquímico

Biochemical Properties

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions with enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . Additionally, the compound’s nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

Cellular Effects

The effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in metabolic regulation and stress responses. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This modulation can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation . Furthermore, 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with PPARs can result in the activation or inhibition of these receptors, thereby influencing lipid and glucose metabolism . Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. These interactions can also result in alterations in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure.

Dosage Effects in Animal Models

The effects of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, the compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have also been observed, with certain dosages leading to significant changes in metabolic activity and gene expression. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential.

Metabolic Pathways

3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of 3-(3-(Ethoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of the compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins, while its localization in the mitochondria can impact cellular metabolism and energy production.

Propiedades

IUPAC Name |

3-[3-(ethoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPXQDKPNGERCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)

![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)

![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)